Flambalactone
Overview
Description
Flambalactone is a degradation product formed by the methanolysis of the antibiotic flambamycin. It is a complex organic compound with the molecular formula C21H26Cl2O10 and a molecular weight of 509.33 g/mol . This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of Flambalactone are currently unknown. The compound is a degradation product formed by methanolysis of the antibiotic flambamycin
Mode of Action
It is known that this compound is a degradation product of flambamycin , but how it interacts with its targets and the resulting changes it causes are still subjects of ongoing research.
Biochemical Pathways
Given that this compound is a degradation product of flambamycin , it is possible that it may affect similar pathways as flambamycin.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a degradation product of flambamycin , it is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Flambalactone plays a crucial role in biochemical reactions, particularly as a degradation product of flambamycin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with bacterial enzymes, inhibiting their activity and thus contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby preventing their normal function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, it disrupts normal cellular functions by inhibiting essential enzymes, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent antibacterial agent.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes. By binding to the active sites of these enzymes, this compound inhibits their activity, leading to a disruption of normal cellular processes . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it continues to inhibit enzyme activity and disrupt cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and least harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation from flambamycin. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for its antibacterial activity, as they disrupt normal metabolic processes in bacterial cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches its target sites within bacterial cells . The transport and distribution of this compound are essential for its effectiveness as an antibacterial agent.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function . The subcellular localization of this compound is crucial for its ability to inhibit bacterial enzymes and disrupt cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flambalactone is primarily synthesized through the methanolysis of flambamycin. The process involves treating flambamycin with methanolic hydrochloric acid, which leads to the formation of this compound along with other related compounds such as methyl flambate, flambatriose isobutyrate, and flambatetrose isobutyrate .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis typically follows the same principles as the laboratory preparation. The process involves the controlled degradation of flambamycin using methanolic hydrochloric acid under specific reaction conditions to ensure the selective formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Flambalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Flambalactone has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the degradation products of antibiotics and their chemical properties.
Biology: It is utilized in biological studies to understand the effects of antibiotic degradation products on biological systems.
Medicine: Research on this compound contributes to the development of new antibiotics and the understanding of antibiotic resistance mechanisms.
Industry: This compound is used in the pharmaceutical industry for the synthesis of novel compounds with potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl flambate
- Flambatriose isobutyrate
- Flambatetrose isobutyrate
Comparison
Flambalactone is unique among its similar compounds due to its specific chemical structure and biological activity. While methyl flambate, flambatriose isobutyrate, and flambatetrose isobutyrate are also degradation products of flambamycin, this compound exhibits distinct properties that make it particularly valuable for research. Its unique structure allows for specific interactions with bacterial cells, making it a potent compound for studying antibiotic degradation and resistance mechanisms .
Properties
IUPAC Name |
[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQMHPZSTDGUFI-PYKLTZRRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(=O)CC2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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